Cas no 2172272-31-8 (3-{N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-2-methylpropanoic acid)

3-{N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-2-methylpropanoic acid is a specialized Fmoc-protected amino acid derivative used in peptide synthesis. Its key advantages include high purity and stability, ensuring reliable performance in solid-phase peptide synthesis (SPPS). The Fmoc group provides selective deprotection under mild basic conditions, minimizing side reactions. The ethyl and methyl substituents enhance steric control, improving coupling efficiency and reducing racemization risks. This compound is particularly valuable for introducing branched or modified amino acid residues into peptide sequences, expanding structural diversity in research applications. Its compatibility with standard SPPS protocols makes it a practical choice for synthesizing complex peptides with precise modifications.
3-{N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-2-methylpropanoic acid structure
2172272-31-8 structure
Product Name:3-{N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-2-methylpropanoic acid
CAS No:2172272-31-8
MF:C26H32N2O5
MW:452.542687416077
CID:6493499
PubChem ID:165810553
Update Time:2025-05-20

3-{N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-2-methylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-{N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-2-methylpropanoic acid
    • 3-{N-ethyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}-2-methylpropanoic acid
    • EN300-1515308
    • 2172272-31-8
    • Inchi: 1S/C26H32N2O5/c1-4-18(24(29)28(5-2)15-17(3)25(30)31)14-27-26(32)33-16-23-21-12-8-6-10-19(21)20-11-7-9-13-22(20)23/h6-13,17-18,23H,4-5,14-16H2,1-3H3,(H,27,32)(H,30,31)
    • InChI Key: JFPPTEFROBDBLO-UHFFFAOYSA-N
    • SMILES: O(C(NCC(CC)C(N(CC)CC(C(=O)O)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 452.23112213g/mol
  • Monoisotopic Mass: 452.23112213g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 11
  • Complexity: 662
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 95.9Ų

3-{N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-2-methylpropanoic acid Pricemore >>

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3-{N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-2-methylpropanoic acid Related Literature

Additional information on 3-{N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-2-methylpropanoic acid

3-{N-Ethyl-2-({(9H-Fluoren-9-Yl)methoxycarbonyl}Amino)Methylbutanamido}-2-Methylpropanoic Acid: A Comprehensive Overview

The compound with CAS No. 2172272-31-8, known as 3-{N-Ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-2-methylpropanoic acid, is a highly specialized organic molecule with significant potential in the fields of pharmaceuticals and biotechnology. This compound has garnered attention due to its unique structural features and promising applications in drug delivery systems and peptide synthesis. In this article, we will delve into its chemical structure, synthesis, properties, and recent advancements in its application.

Chemical Structure and Key Features

The molecule consists of several critical components that contribute to its functionality. The fluorenylmethoxycarbonyl (Fmoc) group is a well-known protecting group in peptide synthesis, playing a pivotal role in controlling the reactivity of amino groups during complex molecular constructions. The N-Ethyl substituent adds steric bulk and enhances the molecule's stability, while the methylbutanamido group introduces flexibility and potential for further functionalization. The propanoic acid moiety serves as a versatile platform for attaching additional functional groups or linking to other molecules.

Recent studies have highlighted the importance of such multifunctional molecules in creating bioconjugates for targeted drug delivery. The combination of an Fmoc group with a propanoic acid backbone allows for precise control over the molecule's solubility, stability, and bioavailability. This makes it an ideal candidate for use in peptide-based therapeutics and vaccine development.

Synthesis and Optimization

The synthesis of this compound involves a series of carefully optimized steps to ensure high yield and purity. The incorporation of the Fmoc group is typically achieved through nucleophilic acyl substitution, where the reactive carboxylic acid is activated using coupling agents like HATU or EDCI. The N-Ethyl substitution is introduced via alkylation or reductive amination, depending on the specific reaction conditions.

Recent advancements in catalytic asymmetric synthesis have enabled the construction of chiral centers within this molecule with unprecedented efficiency. Researchers have also explored green chemistry approaches to minimize waste and improve sustainability during the synthesis process.

Applications in Pharmaceutical Research

This compound has found extensive use in peptide synthesis due to its ability to stabilize reactive intermediates during coupling reactions. The Fmoc group provides excellent protection under mild conditions, making it compatible with sensitive functional groups often encountered in peptide chemistry.

In addition to its role as a protecting agent, this molecule has been employed as a building block for constructing bioactive peptides with enhanced pharmacokinetic properties. For instance, its use in designing cyclic peptides has led to novel candidates for treating infectious diseases and cancer.

Recent Research Highlights

Recent studies have focused on leveraging this compound's unique properties for advanced drug delivery systems. By incorporating it into polymeric nanoparticles or liposomes, researchers have demonstrated improved targeting efficiency and reduced systemic toxicity in preclinical models.

Moreover, its application in click chemistry has opened new avenues for rapid assembly of complex molecules. The ability to perform orthogonal protection-deprotection strategies has significantly streamlined the synthesis of intricate peptide architectures.

Conclusion

The compound 3-{N-Ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-2-methylpropanoic acid represents a remarkable advancement in organic chemistry with far-reaching implications for drug discovery and development. Its versatile structure, combined with cutting-edge synthetic methodologies, positions it as a cornerstone for future innovations in therapeutic agents and diagnostic tools.

As research continues to uncover new applications for this molecule, it is evident that its role will only expand in the coming years. With ongoing advancements in synthetic techniques and drug delivery systems, this compound stands at the forefront of modern pharmaceutical research.

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